7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3,4-Dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core with a 3,4-dimethoxyphenyl substituent at position 7 and an N-(2-methylphenyl)carboxamide group at position 4.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-7-5-6-8-16(13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-9-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZVFZCGWDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors
Biochemical Pathways
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers, and its effects on biochemical pathways need to be investigated.
Result of Action
As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, further studies are required to describe these effects.
Biological Activity
7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.
The molecular formula of the compound is with a molecular weight of 467.53 g/mol. The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molecular Weight | 467.53 g/mol |
| LogP | 4.564 |
| Polar Surface Area | 75.129 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, a study involving various triazolopyrimidine derivatives demonstrated moderate to high cytotoxicity against human colon carcinoma cell lines. The compounds were evaluated for their effect on cell viability using standard assays.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted with human colon carcinoma cells (HCT116), the following results were observed:
| Compound ID | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| Compound A | 50 | 18.17 |
| Compound B | 50 | 30.14 |
| Compound C | 50 | 27.54 |
| Vinblastine (Standard) | 50 | 25.00 |
These results indicate that while the tested compounds exhibited varying degrees of cytotoxicity, some were comparable to the standard drug vinblastine, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of triazolopyrimidine derivatives have also been investigated. In vivo studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 2: Anti-inflammatory Effects
| Compound ID | Dosage (mg/kg) | Inhibition of Edema (%) |
|---|---|---|
| Compound A | 10 | 45 |
| Compound B | 20 | 60 |
| Control (Vehicle) | - | - |
These findings suggest that the compound may modulate inflammatory pathways effectively, providing a basis for further exploration in therapeutic contexts .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various cellular targets including:
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class often show activity at GPCRs which are crucial in mediating cellular responses.
- Enzymatic Inhibition : Some derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).
Comparison with Similar Compounds
Substituent Impact :
- Electron-Donating Groups (e.g., methoxy, hydroxyl) : Improve solubility and stabilize charge-transfer interactions .
- Aryl Diversity : 3,4-Dimethoxyphenyl vs. 3-hydroxyphenyl alters hydrogen-bonding capacity and metabolic stability .
- Carboxamide Modifications : 2-Methylphenyl (lipophilic) vs. 4-methoxyphenyl (polar) affects membrane permeability .
Physicochemical and Spectroscopic Properties
Melting Points and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
